N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(5-Fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 1,5-dimethyl-substituted pyrazole core linked to a 5-fluoro-2-thienylmethyl group. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its substitution pattern (1,5-dimethyl) introduces steric and electronic modifications that influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-7-5-10(13-14(7)2)12-6-8-3-4-9(11)15-8;/h3-5H,6H2,1-2H3,(H,12,13);1H |
InChI Key |
YTRPSEFCODDBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling of the Thiophene and Pyrazole Rings: This step involves the coupling of the thiophene and pyrazole rings using a suitable linker, such as a methyl group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine and its derivatives have applications across diverse scientific research fields:
- Organic Synthesis: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
- Biological Studies: The compound is studied for its potential biological activities, including interactions with enzymes and receptors. Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features enable it to interact with specific molecular targets in biological systems, potentially leading to therapeutic applications. Investigations into its mechanism of action are ongoing, focusing on interactions with enzymes and receptors relevant to disease processes.
- Medicinal Chemistry: It is explored for its potential as a drug, particularly in the development of drugs targeting specific biological pathways. The uniqueness of this compound lies in its specific combination of a fluorinated thiophene and a dimethyl-substituted pyrazole ring. This configuration enhances its reactivity and potential for selective biological interactions compared to other similar compounds, making it a valuable candidate for further research.
- Materials Science: The compound is used in developing materials with specific properties, such as conductivity or fluorescence.
Reactions
The compound can undergo several types of reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines or thiols | Basic conditions |
Biological Activities
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine, a compound related to this compound, has demonstrated diverse biological activities and potential therapeutic applications. Studies suggest that pyrazole derivatives exhibit anticancer activity, potentially inhibiting cancer cell lines through apoptosis induction and cell cycle arrest. These compounds may also act as inhibitors for enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory responses and cellular signaling pathways.
The mechanism of action may involve:
- Enzyme Binding: Binding to active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.
- Signal Modulation: Modulating receptor activity involved in various signaling pathways, influencing cellular responses.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Core
(a) N-[(5-Fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
- Key Difference : The pyrazole core is substituted at the 1,4-positions instead of 1,5-positions.
- The 5-fluoro-thienylmethyl group remains identical to the target compound, suggesting similar electronic contributions from the thiophene-fluorine system .
(b) 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine
- Key Difference : A bromine atom replaces the 5-fluoro-thienylmethyl group at the pyrazole’s 3-amine position.
- Impact : Bromine’s larger atomic radius and polarizability may increase molecular weight and alter solubility compared to the fluorine-thiophene system. Bromine’s electron-withdrawing effect could also modulate the pyrazole’s acidity and binding affinity in biological systems .
Variations in the Aromatic Side Chain
(a) N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Key Difference : A methoxy-substituted benzyl group replaces the 5-fluoro-thienylmethyl side chain.
- Impact: The benzyl group’s oxygen-rich substituents (methoxy and methoxymethyl) enhance hydrophilicity, contrasting with the sulfur-containing thiophene’s lipophilic character.
(b) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
- Key Difference: A thiazolidinone ring replaces the pyrazole core entirely.
- Impact: Thiazolidinones are known for their diverse pharmacological activities (e.g., antimicrobial, anti-inflammatory). The absence of the pyrazole ring in NAT-1/NAT-2 eliminates the possibility of pyrazole-specific interactions, such as those mediated by its nitrogen atoms .
Complex Heterocyclic Hybrids
Compound 36 (Indole-Pyrimidine Hybrid)
- Key Difference : A pyrimidoindole scaffold is appended to the 1,5-dimethylpyrazol-3-amine group.
- The trifluoroacetate salt form of Compound 36 (ESI-MS: [M+H]+ = 418.20) demonstrates enhanced solubility in polar solvents compared to the neutral thienylmethyl analogue .
Structural and Functional Implications
Table 1: Key Structural Features and Hypothesized Properties
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a unique combination of a thienyl group and a dimethyl-substituted pyrazole ring. The presence of a fluorine atom on the thiophene moiety enhances its chemical reactivity and biological interactions, making it a promising candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClFN3S |
| Molecular Weight | 261.75 g/mol |
| CAS Number | 1856033-76-5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with specific enzymes and receptors in microbial cells, leading to inhibition of growth. For example, studies have demonstrated that this compound can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has also been investigated. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to bind to targets involved in cell proliferation and survival suggests it could be developed as a therapeutic agent against various cancers.
The mechanism of action involves the compound's selective binding to certain enzymes or receptors that are critical in disease processes. For instance, it has been noted to inhibit the p38 MAPK pathway, which plays a crucial role in inflammation and cancer progression. This inhibition can lead to reduced production of pro-inflammatory cytokines and decreased tumor cell viability.
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
- Cancer Cell Line Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for breast cancer cells, indicating promising anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines or thiols | Basic conditions |
These synthetic pathways highlight the complexity involved in producing this compound while emphasizing its structural uniqueness.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 1,5-dimethyl-1H-pyrazol-3-amine with a halogenated thienyl derivative (e.g., (5-fluoro-2-thienyl)methyl bromide). Key steps include:
- Using anhydrous tetrahydrofuran (THF) as a solvent and potassium tert-butoxide (KOtBu) as a base to deprotonate the amine .
- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (room temperature to 60°C) to balance reaction rate and byproduct formation.
- Post-reaction purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ ~2.2–2.4 ppm (CH₃ groups on pyrazole), δ ~6.0–6.5 ppm (thienyl protons), and δ ~4.2–4.5 ppm (CH₂ bridge). The absence of NH signals confirms successful alkylation .
- ¹³C NMR : Peaks at ~150–160 ppm (pyrazole C3) and ~110–120 ppm (thienyl carbons) are diagnostic .
- Mass Spectrometry (MS) : A molecular ion peak [M+H]⁺ at m/z ~250–260 confirms the molecular weight .
Q. How can researchers assess the compound’s preliminary bioactivity, and which assay systems are most relevant?
- Methodological Answer :
- Screen for enzyme inhibition (e.g., kinases, NLRP3 inflammasome) using fluorescence-based assays. For example:
- Kinase Inhibition : Measure IC₅₀ values via ADP-Glo™ kinase assays .
- Metal Chelation : Use UV-Vis spectroscopy to detect shifts in absorbance upon addition of metal ions (e.g., Fe²⁺, Cu²⁺) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding regiochemistry and hydrogen bonding?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in methanol/chloroform. Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to confirm atom positions .
- Hydrogen Bond Analysis : Apply Etter’s graph set analysis (e.g., S(6) motifs) to identify intermolecular interactions. For example, N–H···N bonds between pyrazole NH and thienyl fluorine stabilize crystal packing .
Q. How can computational modeling predict the compound’s binding modes with biological targets, and which software tools are recommended?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., NLRP3 inflammasome). Parameterize the fluorine atom’s van der Waals radius (1.47 Å) and partial charge (-0.25) for accuracy .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict reactivity and electron-deficient regions .
Q. What strategies address contradictions in reported biological data, such as varying IC₅₀ values across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
